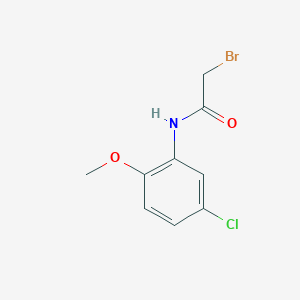

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide

Description

2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide is a halogenated acetamide derivative featuring a bromine atom at the 2-position of the acetyl group and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen. The 5-chloro and 2-methoxy groups on the phenyl ring confer electron-withdrawing and steric effects, which influence its reactivity and interactions in biological systems .

Properties

IUPAC Name |

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXRXEJSCPUNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Route

The precursor 4-chloro-1-methoxy-2-nitrobenzene is reduced to 5-chloro-2-methoxyaniline using iron(III) chloride and hydrazine hydrate in methanol under reflux. This method achieves a 98% yield, as demonstrated in analogous syntheses. Key parameters:

Alternative Pathways

Direct chlorination of 2-methoxyaniline using Cl₂ gas in acetic acid has been reported but is less selective due to competing para-substitution.

Acetylation to N-(5-Chloro-2-Methoxyphenyl)Acetamide

Acetic Anhydride Method

5-Chloro-2-methoxyaniline reacts with acetic anhydride in pyridine or triethylamine to form the acetamide. Typical conditions include:

- Molar ratio : 1:1.2 (aniline:acetic anhydride).

- Temperature : Reflux at 80–100°C for 4–6 hours.

- Yield : 85–90% after recrystallization from ethanol/water.

Acetyl Chloride Protocol

Using acetyl chloride in dichloromethane with a base (e.g., NaOH) at 0–5°C minimizes side reactions. Yields are comparable (82–88%), but handling acetyl chloride requires stringent safety measures.

α-Bromination of the Acetamide Moiety

Bromine in Acetic Acid

Direct bromination with elemental bromine (Br₂) in glacial acetic acid at 40–50°C introduces the bromine atom at the α-position. Key considerations:

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

NBS offers a safer alternative to Br₂. The reaction proceeds under radical initiation (e.g., AIBN) in THF at 60°C:

- Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv).

- Yield : 75–80% after purification.

Comparative Analysis of Bromination Methods

| Method | Reagent | Conditions | Yield | Purity | Safety |

|---|---|---|---|---|---|

| Br₂ in AcOH | Bromine | 40–50°C, 2–3 h | 80–85% | >95% | High risk (toxicity) |

| NBS in THF | NBS | 60°C, AIBN, 4–6 h | 75–80% | 90–92% | Moderate risk |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances safety and efficiency for bromination steps. Microreactors with precise temperature control reduce Br₂ decomposition and improve selectivity.

Purification Technologies

- Crystallization : Ethanol/water mixtures yield high-purity product (≥98%).

- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves brominated byproducts.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 322.97 [M+H]⁺ (calc. for C₁₀H₁₀BrClNO₂: 322.94).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of related compounds have been shown to inhibit the growth of cancer cell lines such as MDA-MB-231 and MCF-7. These studies have demonstrated that certain modifications in the chemical structure can lead to enhanced biological activity against these cancer cells, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Inhibitors targeting CA IX have been highlighted for their selectivity and potency, with some derivatives showing IC50 values as low as 10.93 nM. This selectivity is crucial as CA IX is often overexpressed in tumors, making it a target for cancer therapy . The design of this compound could potentially leverage similar mechanisms for enzyme inhibition.

Biochemical Studies

3. Antibacterial and Anti-biofilm Activity

Studies have also explored the antibacterial properties of compounds related to this compound. Specific analogues demonstrated significant inhibition of bacterial growth and biofilm formation against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that modifications to the compound could enhance its effectiveness as an antimicrobial agent .

4. Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of this compound can provide insights into how different substitutions affect biological activity. Research indicates that specific functional groups can significantly influence the compound's efficacy against various targets, including cancer cells and bacteria. This knowledge is essential for optimizing the compound's structure to improve its pharmacological profile .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity in certain biological pathways .

Comparison with Similar Compounds

2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (2b)

- Structure : Bromoacetamide linked to a 4-phenylthiazole ring.

- Properties : Melting point (mp) = 180°C; synthesized via bromoacetic acid coupling in CH₂Cl₂.

- Comparison : The thiazole ring introduces aromatic heterocyclic character, enhancing π-stacking interactions compared to the methoxyphenyl group in the target compound. This structural difference may improve solubility in polar solvents .

2-Bromo-N-(4-bromophenyl)acetamide (8)

- Structure : Bromoacetamide with a 4-bromophenyl group.

- Properties : mp = 148–150°C; ¹H NMR (DMSO-d₆) δ 10.51 (s, NH), 7.57–7.50 (m, aromatic CH).

- Comparison : The para-bromo substituent lacks steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions compared to the ortho-methoxy group in the target compound .

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide

- Structure : Chloroacetamide analog of the target compound (CAS 35588-41-1).

- Comparison: Replacing bromine with chlorine reduces molecular weight (262.53 vs.

Halogen and Positional Isomers

2-Bromo-N-(2-chlorophenyl)acetamide (9)

N-(2-Bromo-5-chloro-4-methylphenyl)acetamide

- Structure : Additional methyl group at the 4-position (CAS 116010-06-1).

- Properties : Molecular weight = 262.53 g/mol; storage at -20°C.

- Comparison : The methyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability in biological assays .

Complex Derivatives with Additional Functional Groups

2-Bromo-N-(6-methoxy-2-(3,4,5-trimethoxybenzoyl)benzofuran-5-yl)acetamide (38)

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide (6)

- Structure : Bromoacetamide with a 5-nitrothiazole ring.

- Synthesis : Prepared via bromoacetyl chloride coupling; used in antigiardial and antitrichomonal drug development.

- Comparison : The nitro group confers strong electron-withdrawing effects, accelerating reactivity in nucleophilic aromatic substitutions .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Biological Activity

2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and a chloro-methoxy substitution on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 244.54 g/mol. The presence of these halogen atoms significantly influences its reactivity and biological activity.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The bromine and methoxy groups enhance the compound's electronic properties, allowing it to bind effectively to enzymes or receptors involved in various biological processes. This binding can modulate enzyme activity, leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.22 to 0.25 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 | Bactericidal |

| Control (Ciprofloxacin) | 2.0 | Bactericidal |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to possess cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, research indicates that the compound may inhibit specific pathways involved in tumor growth .

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluated the inhibitory effects of N-substituted acetamides on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The results indicated that this compound exhibited notable AChE inhibition, suggesting its potential as a therapeutic agent for cognitive disorders .

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria. It was found to significantly reduce biofilm formation compared to standard treatments, highlighting its potential use in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoacetamide derivatives are often prepared by reacting 5-chloro-2-methoxyaniline with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. A base like potassium carbonate is used to deprotonate the aniline and drive the reaction . Temperature control (0–5°C) minimizes side reactions such as hydrolysis of the bromoacetyl group. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed for purification. Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 aniline:bromoacetyl bromide) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the presence of methoxy (-OCH), bromoacetamide (-NHCOCHBr), and aromatic protons. For instance, the methoxy group appears as a singlet at ~3.8 ppm in H NMR .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%). Retention time and peak symmetry indicate impurities from incomplete reactions or degradation .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions), critical for understanding solid-state stability .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in amber glass vials show degradation <5% when stored at 2–8°C. LC-MS identifies primary degradation products (e.g., de-brominated analogs or hydrolysis to acetic acid derivatives). Light sensitivity necessitates UV-protected packaging .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

- Methodology :

- DFT calculations : Gaussian or ORCA software models electron density maps to predict electrophilic/nucleophilic sites. For example, the bromine atom’s σ-hole may drive halogen bonding in protein interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like cytochrome P450 enzymes. Docking scores and binding poses guide SAR studies .

Q. How can structural analogs resolve contradictions in reported biological activity data?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., replacing Br with Cl or modifying the methoxy group). Test in parallel assays (e.g., antimicrobial disk diffusion vs. cytotoxicity MTT assays). For instance, replacing Br with Cl in analogs reduced cytotoxicity by 40% in HEK293 cells while retaining antimicrobial activity .

Q. What orthogonal analytical methods address discrepancies in impurity profiling?

- Methodology : Combine HPLC-DAD (diode array detection) with LC-MS/MS to distinguish isobaric impurities. For example, a 0.2% impurity at m/z 285 corresponds to N-(5-chloro-2-methoxyphenyl)acetamide (de-brominated byproduct) . Ion chromatography quantifies halide counterions (e.g., residual Br⁻ from synthesis).

Q. How does the compound’s electronic structure influence its pharmacokinetic properties?

- Methodology :

- LogP determination : Shake-flask method (octanol/water partition coefficient) predicts lipophilicity. A LogP of 2.1 suggests moderate blood-brain barrier permeability .

- Metabolic stability assays : Liver microsome incubations (human/rat) with LC-MS/MS analysis identify phase I metabolites (e.g., O-demethylation at the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.